molecular formula C25H24O9 B1203392 (3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No. B1203392
M. Wt: 468.5 g/mol
InChI Key: WOFFYFKONQZKOV-MMELWNKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

104-2 is an angucycline.

Scientific Research Applications

Metabolism Studies

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione, due to its complex structure, has been a subject of interest in metabolism studies. One study shows its conversion by mouse embryo cells into various hydroxymethyl derivatives and carboxylic acids (Sims, 1970).

Malignant Transformation Studies

This compound has also been used to study the process of malignant transformation in mouse fibroblasts. Researchers found that certain dihydrodiols derived from it were more active in inducing malignant transformation of M2 mouse fibroblasts than the parent hydrocarbons (Marquardt, Grover, Sims, 1976).

Enzymatic Oxidation Research

Enzymatic oxidation research involving this compound has been conducted to understand its conversion into mixtures of vicinal dihydrodiols (Gibson, Mahadevan, Jerina, Yogi, Yeh, 1975).

Crystallography and Molecular Structure

The compound has been subject to crystallographic studies to understand its molecular structure, as seen in research focusing on its crystallization and intramolecular behaviors (Larsen, Osman, Caygill, McFarlane, McMorran, 2006).

Synthetic Chemistry

In synthetic chemistry, this compound's derivatives have been explored for potential applications. For instance, studies on ketene and its derivatives have included syntheses of naturally occurring anthracene-9, 10-diones, which are closely related to the compound (Katagiri, Kato, Nakano, 1982).

Chemosensor Research

The compound has also been studied for its chemosensor activity, particularly in its anthracene-9-yl-substituted derivatives, indicating a potential application in detecting specific ions (Tolpygin, 2012).

Antibacterial Activity

Additionally, there has been research on its derivatives for potential antibacterial applications. This includes the synthesis and testing of tetrahydroxy-9,10-anthraquinone and anthrone derivatives for their activity against pathogenic bacteria (Nurbayti, Mujahidin, Syah, 2022).

properties

Product Name

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C25H24O9

Molecular Weight

468.5 g/mol

IUPAC Name

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H24O9/c1-9-21(29)15(27)6-17(34-9)10-3-4-11-20(22(10)30)24(32)12-5-14(26)13-7-25(2,33)8-16(28)18(13)19(12)23(11)31/h3-5,9,15,17,21,26-27,29-30,33H,6-8H2,1-2H3/t9-,15-,17-,21-,25-/m1/s1

InChI Key

WOFFYFKONQZKOV-MMELWNKQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)C[C@@](CC5=O)(C)O)O)O)O

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(CC5=O)(C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(CC5=O)(C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
Reactant of Route 3
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
Reactant of Route 4
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

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